

Aviglycine's Mechanism of Action in Ethylene Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aviglycine

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Introduction

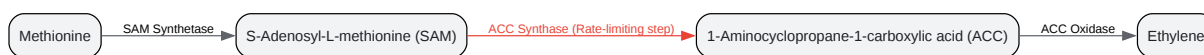
Ethylene, a simple gaseous hydrocarbon, is a pivotal phytohormone regulating a wide array of physiological processes in plants, including fruit ripening, senescence, and stress responses. The biosynthesis of ethylene is a tightly regulated process, with 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) acting as the rate-limiting enzyme. **Aviglycine** (AVG), also known as aminoethoxyvinylglycine, is a potent inhibitor of ethylene biosynthesis and is widely utilized in agriculture and post-harvest management to delay ripening and senescence. This technical guide provides an in-depth exploration of the molecular mechanism by which **aviglycine** exerts its inhibitory effect on ethylene production, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism: Competitive Inhibition of ACC Synthase

Aviglycine functions as a competitive inhibitor of ACC synthase.^[1] It directly competes with the enzyme's natural substrate, S-adenosyl-L-methionine (SAM), for binding to the active site. ^[1] The inhibitory action of AVG is not merely due to simple competitive binding but involves the formation of a stable, covalent adduct with the pyridoxal 5'-phosphate (PLP) cofactor, which is essential for the catalytic activity of ACC synthase.^[2]

The Ethylene Biosynthesis Pathway

The biosynthesis of ethylene from the amino acid methionine involves two key enzymatic steps. The first and rate-limiting step is the conversion of SAM to ACC, catalyzed by ACC synthase. The subsequent step involves the oxidation of ACC to ethylene by ACC oxidase.

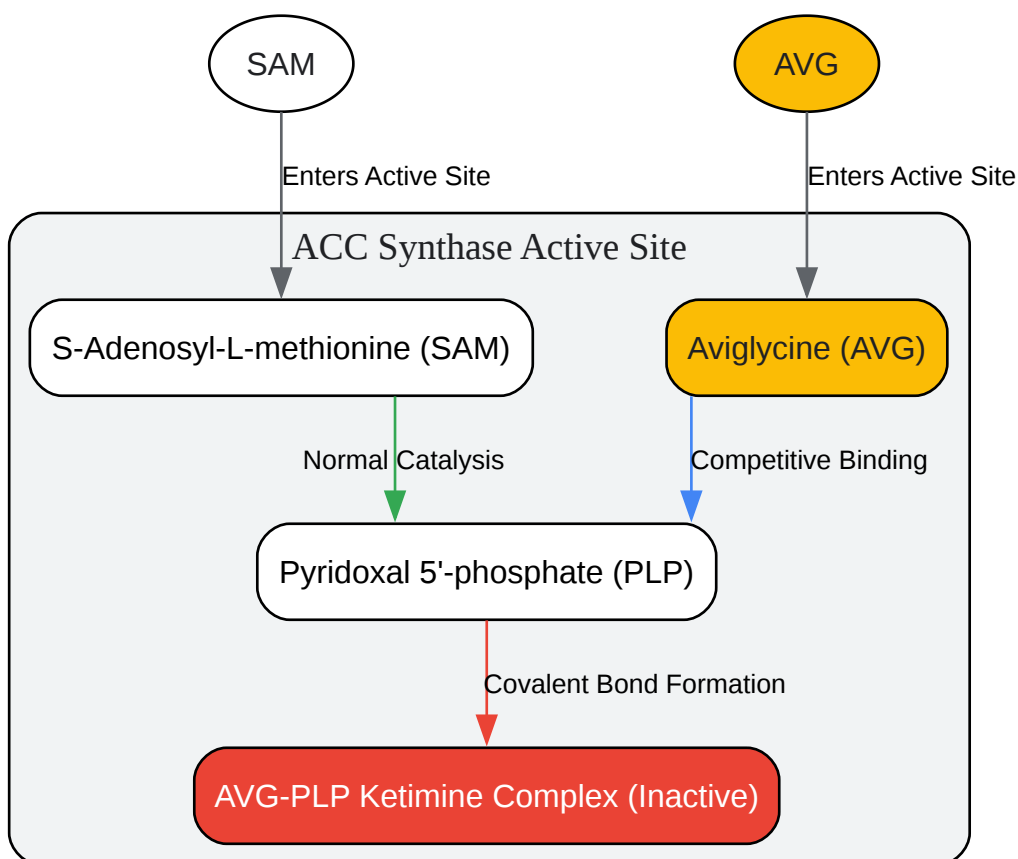


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Caption: The ethylene biosynthesis pathway in plants.

Molecular Interaction of Aviglycine with ACC Synthase

Aviglycine's potent inhibitory effect stems from its ability to form a covalent ketimine complex with the PLP cofactor within the active site of ACC synthase.[2] This interaction effectively inactivates the enzyme. The binding of AVG is further stabilized by interactions with key amino acid residues in the active site. For instance, the alpha-carboxylate group of AVG forms three hydrogen bonds with the PLP cofactor.[1] Additionally, residues such as Ala54 and Arg412, which are also involved in binding the natural substrate SAM, play a crucial role in positioning and stabilizing the inhibitor.[1]



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Caption: Mechanism of **aviglycine** inhibition of ACC synthase.

Quantitative Analysis of Aviglycine Inhibition

The potency of **aviglycine** as an inhibitor of ACC synthase has been quantified through various kinetic studies. These studies provide crucial data for understanding the inhibitor's efficacy and for its application in research and commercial settings.

Parameter	Value	Enzyme Source	Method	Reference
Ki	0.2 μ M	Tomato	Enzyme Kinetics	[3][4]
Association Rate Constant (ka)	2.1×10^5 M ⁻¹ s ⁻¹	Apple	Stopped-flow Spectrophotometry	[2]
Association Rate Constant (ka)	1.1×10^5 M ⁻¹ s ⁻¹	Apple	Enzyme Activity Assay	[2][5]
Dissociation Rate Constant (kd)	2.4×10^{-6} s ⁻¹	Apple	Activity Recovery Assay	[2][6]
Dissociation Constant (Kd)	10-20 pM	Apple	Calculated (kd/ka)	[2]

Experimental Protocols

The elucidation of **avglycine**'s mechanism of action has relied on several key experimental techniques. Below are detailed methodologies for two fundamental assays.

ACC Synthase Activity Assay (Based on Lizada and Yang, 1979)

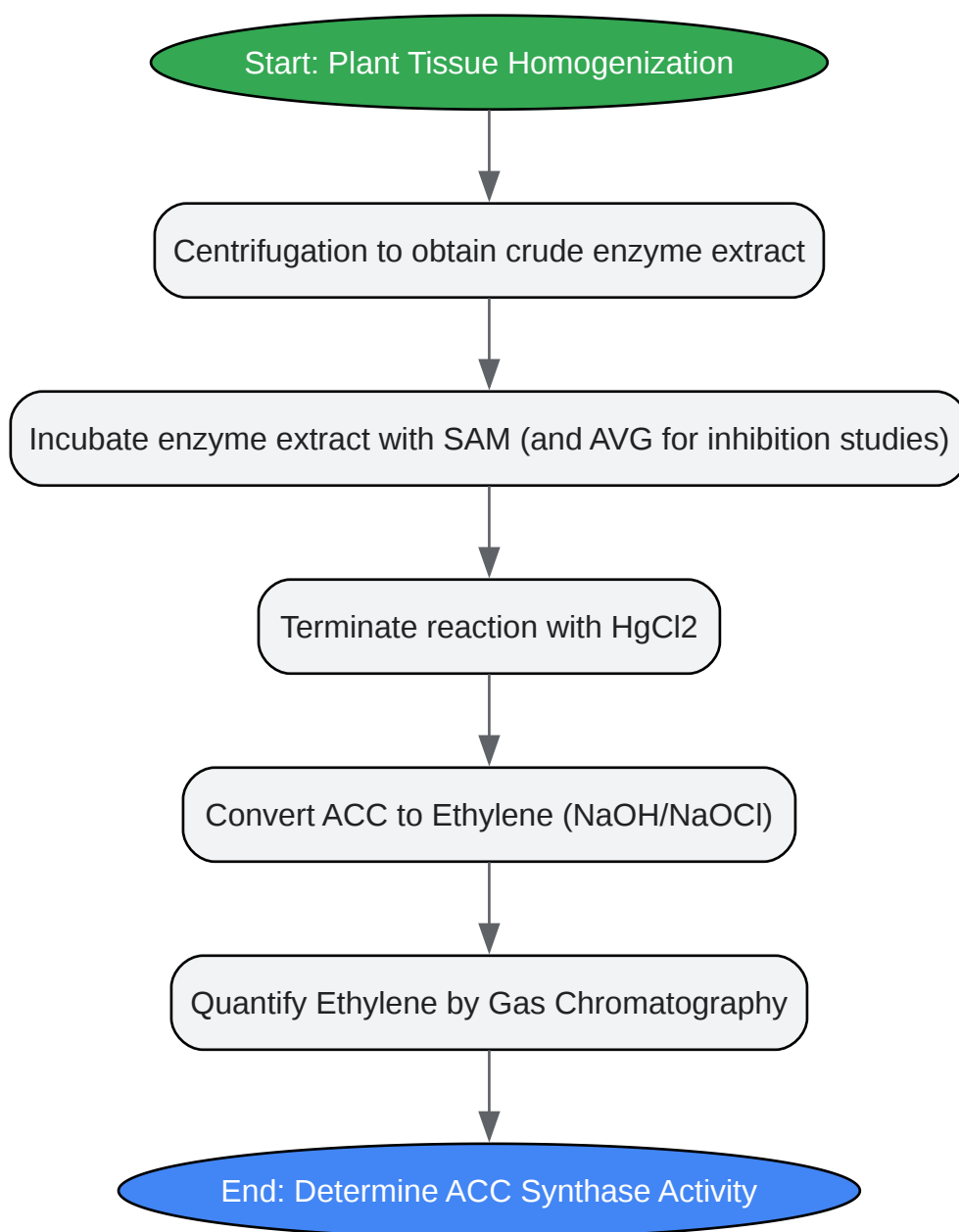
This assay indirectly measures ACC synthase activity by quantifying its product, ACC.

Principle: The assay involves the enzymatic reaction of a protein extract with the substrate SAM. The reaction is stopped, and the produced ACC is then chemically converted to ethylene in the presence of mercuric chloride and a mixture of NaOH and NaOCl. The liberated ethylene is quantified by gas chromatography.

Methodology:

- **Enzyme Extraction:** Plant tissue is homogenized in an extraction buffer (e.g., 100 mM EPPS buffer, pH 8.5, containing 10 μ M PLP, 2 mM DTT, and 1 mM EDTA). The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is used for the assay.

- **Enzymatic Reaction:** The reaction mixture contains the enzyme extract, 200 μM SAM, and the appropriate buffer in a final volume of 600 μL . The reaction is initiated by the addition of SAM and incubated at 30°C for a defined period (e.g., 1-2 hours).
- **Reaction Termination:** The reaction is terminated by the addition of 100 μL of 10 mM HgCl_2 .
- **ACC to Ethylene Conversion:** A 100 μL aliquot of the reaction mixture is transferred to a sealed vial. 100 μL of a freshly prepared mixture of 2:1 (v/v) saturated NaOH and 5% NaOCl is injected into the vial.
- **Ethylene Quantification:** The vial is vortexed and incubated on ice for 3-5 minutes. A headspace gas sample is withdrawn and injected into a gas chromatograph equipped with a flame ionization detector (FID) to quantify the ethylene produced.
- **Inhibition Studies:** To determine the inhibitory effect of **aviglycine**, various concentrations of AVG are pre-incubated with the enzyme extract before the addition of SAM.



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Caption: Workflow for the ACC synthase activity assay.

Stopped-Flow Spectrophotometry for Kinetic Analysis

This technique allows for the rapid mixing of reactants and the monitoring of the reaction in real-time, making it ideal for studying the fast kinetics of enzyme-inhibitor interactions.

Principle: The formation of the AVG-PLP ketimine complex results in a characteristic change in the absorbance spectrum, with a maximum absorbance at 341 nm.[2] By monitoring the change in absorbance at this wavelength over time, the rate of complex formation can be determined.

Methodology:

- Instrumentation: A stopped-flow spectrophotometer capable of rapid mixing and collecting absorbance data in the millisecond timescale is required.
- Reactant Preparation: Solutions of purified ACC synthase and **aviglycine** are prepared in an appropriate buffer (e.g., 30 mM TAPS, pH 8.5, 10% glycerol, 1 mM EDTA, 0.2 mM DTT, and 1 μ M PLP).[5]
- Rapid Mixing: The enzyme and inhibitor solutions are loaded into separate syringes of the stopped-flow instrument. The instrument rapidly mixes the two solutions, and the absorbance change at 341 nm is recorded over time.
- Data Analysis: The resulting kinetic traces (absorbance vs. time) are fitted to appropriate kinetic models (e.g., single exponential) to determine the observed rate constant (kobs).
- Determination of ka: By plotting the kobs values against a range of **aviglycine** concentrations, the association rate constant (ka) can be determined from the slope of the resulting linear plot.[2]

Conclusion

Aviglycine is a highly effective and specific inhibitor of ethylene biosynthesis, acting through the competitive inhibition of ACC synthase. Its mechanism involves the formation of a stable, covalent ketimine complex with the enzyme's PLP cofactor, effectively inactivating the enzyme. The quantitative kinetic data underscores the high affinity and potent inhibitory nature of **aviglycine**. The experimental protocols described herein provide a foundation for researchers and drug development professionals to further investigate the intricacies of ethylene biosynthesis and to screen for novel inhibitors. A thorough understanding of **aviglycine**'s mechanism of action is crucial for its effective application in agriculture and for the rational design of new plant growth regulators.

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References

- 1. ACC Synthase [biology.kenyon.edu]
- 2. Apple 1-aminocyclopropane-1-carboxylate synthase in complex with the inhibitor L-aminoethoxyvinylglycine. Evidence for a ketimine intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Aviglycine's Mechanism of Action in Ethylene Biosynthesis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665843#aviglycine-mechanism-of-action-in-ethylene-biosynthesis]

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